molecular formula C21H26ClN3OS2 B2700290 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1216736-29-6

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No.: B2700290
CAS No.: 1216736-29-6
M. Wt: 436.03
InChI Key: UDNPPBLSBMQDQA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a benzothiazole-derived acetamide featuring a dimethylaminoethyl side chain, a p-tolylthio group, and a 4-methyl-substituted benzothiazole core. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The dimethylaminoethyl moiety may confer improved blood-brain barrier penetration, making it relevant for central nervous system (CNS)-targeted drug design.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-15-8-10-17(11-9-15)26-14-19(25)24(13-12-23(3)4)21-22-20-16(2)6-5-7-18(20)27-21;/h5-11H,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNPPBLSBMQDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the dimethylaminoethyl group: This step typically involves the alkylation of the benzo[d]thiazole derivative with a dimethylaminoethyl halide.

    Attachment of the p-tolylthioacetamide moiety: This can be done through a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with p-tolylthioacetic acid or its derivatives.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied extensively for its potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies suggest favorable interactions with COX-2, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • Antimicrobial Effects : Derivatives of this compound have shown significant antibacterial and antifungal activities in vitro, with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
  • Antitumor Activity : Studies have demonstrated that similar compounds can inhibit cancer cell proliferation, showing moderate to high inhibitory effects against human cancer cell lines .

Structure-Activity Relationship (SAR)

The unique combination of functional groups contributes to its distinct biological activities. Comparative studies reveal that modifications to the benzothiazole or thioacetamide moieties can significantly alter potency and selectivity against specific biological targets.

CompoundKey FeaturesBiological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamideContains methoxy groupModerate anticancer activity
N-(6-nitrobenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamideNitro group enhances reactivityHigh anticancer efficacy
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamideChlorine substituent alters electronic propertiesVariable activity across cell lines

Anti-inflammatory Models

In vivo studies have shown that administration of the compound reduces inflammation markers in models of rheumatoid arthritis, suggesting its potential as an anti-inflammatory therapeutic .

Cancer Treatment

A study demonstrated significant tumor growth reduction in xenograft models of breast cancer, supporting its role as a potential anticancer agent .

Cardiovascular Applications

Research on cardiac tissues indicated that the compound could effectively modulate ion channel activity, which may have implications for treating arrhythmias .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thioxoacetamide Derivatives ()

Compounds 9–13 in share a thioxoacetamide backbone but differ in substituents (e.g., 4-chlorobenzylidene, indole, nitro furyl). Key comparisons:

Attribute Target Compound Compounds (9–13)
Core Structure Benzothiazole + thioacetamide Thiazolidinone + thioxoacetamide
Substituents p-Tolylthio, dimethylaminoethyl Varied (e.g., nitro furyl, indole)
Melting Point Not reported (expected ~150–250°C*) 147–207°C
Synthetic Yield Not reported 53–90%
Functional Groups Thioether, tertiary amine Thioxo, ketone, aromatic halides

*The hydrochloride salt likely lowers the melting point compared to neutral analogs in . The dimethylaminoethyl group may reduce crystallinity, enhancing solubility over ’s nitro furyl derivatives .

Benzothiazole-Azole Hybrids ()

Compounds 5a–m and 6a–b in feature benzothiazole cores with azole substituents (e.g., triazole, imidazole) instead of the target’s p-tolylthio group.

Attribute Target Compound Compounds (5a–m, 6a–b)
Key Functional Groups p-Tolylthio, dimethylaminoethyl Azole (e.g., triazole, imidazole)
Potential Bioactivity Antimicrobial (inferred from ) Kinase inhibition (common for azole hybrids)
Synthetic Complexity Moderate (single substitution step) High (multiple heterocyclic substitutions)
Solubility Enhanced (hydrochloride salt) Lower (neutral azole derivatives)

The p-tolylthio group in the target compound may improve lipid membrane permeability compared to polar azole substituents, favoring passive diffusion in biological systems .

Quinazolinone Thioacetamides ()

Compounds 5–10 in incorporate a sulfamoylphenyl-quinazolinone core with aryl thioacetamide substituents.

Attribute Target Compound Compounds (5–10)
Core Structure Benzothiazole Quinazolinone
Melting Point Not reported 170–315°C
Bioactivity Antimicrobial (inferred) Anticancer (quinazolinone-based inhibitors)
Substituent Diversity Alkylamine (dimethylaminoethyl) Aryl (e.g., tolyl, ethylphenyl)

However, quinazolinones exhibit higher melting points due to rigid planar structures, suggesting superior crystallinity .

Sulfonyl and Sulfonamide Derivatives ()

  • : Compound 12b features a phenylsulfonyl group, contrasting with the target’s thioether linkage.
  • : A structurally similar hydrochloride salt with a 4-methoxyphenylsulfonyl group shows how electronic effects (methoxy vs. methyl) modulate solubility and reactivity.
  • : A benzo[d]thiazol-2-yl acetamide with coumarin-benzimidazole substituents highlights the antimicrobial versatility of benzothiazole derivatives. The target’s p-tolylthio group may offer redox stability over oxygen-based linkages .

Key Differentiators of the Target Compound

p-Tolylthio Group : Balances lipophilicity and stability, differing from polar sulfonyl () or azole () groups.

Hydrochloride Salt : Improves pharmacokinetic properties over free-base forms common in and .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a dimethylamino group, a benzo[d]thiazole moiety, and a thioether group, which contribute to its unique biological properties. The molecular formula is C23H29N3O3S2C_{23}H_{29}N_{3}O_{3}S_{2} with a molecular weight of approximately 459.6 g/mol .

Key Features

PropertyValue
Molecular FormulaC23H29N3O3S2
Molecular Weight459.6 g/mol
CAS Number1171239-90-9

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. Molecular docking studies suggest that it can effectively bind to active sites of enzymes involved in cancer progression, indicating its potential as a lead compound for drug development.

Mechanism of Action:

  • DNA Interaction: The benzo[d]thiazole moiety may interact with DNA, potentially inhibiting replication or transcription.
  • Cell Membrane Permeability: The dimethylaminoethyl group enhances cell membrane permeability, facilitating cellular uptake .

Toxicological Profile

The compound has been assessed for its toxicological effects in various animal models. Notable findings include:

  • LD50 Values: In oral gavage studies with mice, the LD50 ranged from 4610 to 6020 mg/kg bw .
  • Clinical Toxicity Signs: At higher doses, symptoms included convulsions, stomach bleeding, and labored breathing.
  • NOAEL: In long-term exposure studies in rats, the no observed adverse effect levels were established as 100 mg/kg bw/day for males and 300 mg/kg bw/day for females .

Study 1: Antitumor Activity

A study conducted by Smith et al. (2023) evaluated the antitumor efficacy of the compound in vitro and in vivo. The results indicated significant tumor growth inhibition in xenograft models with minimal systemic toxicity.

Study 2: Toxicokinetics

In a toxicokinetic assessment by Johnson et al. (2024), the compound was shown to be absorbed via oral and dermal routes, with metabolites excreted primarily through urine. The half-life was determined to be approximately 5.6 hours after inhalation exposure .

Q & A

Q. What are the standard synthetic routes for preparing thiazole-acetamide derivatives, and how are reaction conditions optimized?

Thiazole-acetamide derivatives are typically synthesized via condensation of 2-aminothiazoles with activated carbonyl compounds (e.g., chloroacetamides) in the presence of catalysts like triethylamine. For example, 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide is synthesized by refluxing 2-chloro-N,N-diphenylacetamide with thiourea in ethanol, monitored by TLC using hexane:ethyl acetate (9:1) . Optimization involves adjusting solvent systems (e.g., toluene:water mixtures for azide substitutions) and reaction times (5–7 hours for azide formation) . Purification often employs recrystallization (ethanol) or column chromatography.

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • TLC monitoring : Hexane:ethyl acetate (9:1) is used to track reaction progress .
  • Spectroscopic analysis : ¹H/¹³C NMR and mass spectrometry (e.g., FAB-MS with [M+1]+ peaks) confirm molecular weight and functional groups. For example, elemental analysis (C, H, N, O) is critical, with deviations ≤0.1% indicating purity .
  • Melting point determination : Sharp melting points (e.g., 269–315°C for quinazolinone derivatives) validate crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazole-acetamide derivatives?

Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) arise from substituent positioning and electronic effects. For instance:

  • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance DNA gyrase inhibition but may reduce solubility .
  • Hydrogen-bonding motifs (e.g., N–H⋯N interactions in crystal structures) correlate with improved ligand-receptor binding . Methodology: Comparative SAR studies using substituent scanning (e.g., replacing p-tolyl with p-methoxyphenyl) and molecular docking (e.g., AutoDock Vina) can isolate critical pharmacophores .

Q. How are computational methods integrated to predict synthetic pathways and biological targets?

  • Retrosynthetic analysis : Tools like AiZynthFinder predict feasible routes using known reactions (e.g., amide coupling, thiazole cyclization) .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for intermediates, guiding catalyst selection (e.g., AlCl₃ for acetonitrile-mediated thiazole formation) .
  • Pharmacophore modeling : Identifies target binding sites (e.g., lipoxygenase inhibition by organosilicon-thiazole hybrids) .

Q. What experimental designs mitigate challenges in crystallizing hydrophilic-hydrophobic hybrid derivatives?

Hydrophilic groups (e.g., dimethylaminoethyl) disrupt crystal packing. Solutions include:

  • Co-crystallization : Use of methanol:acetone (1:1) mixtures promotes hydrogen-bonded dimers (R₂²(8) motifs) .
  • Salt formation : Hydrochloride salts (as in the target compound) improve crystallinity by ionic interactions .
  • Slow evaporation : Controlled solvent removal at 273 K yields diffraction-quality crystals .

Data Contradiction Analysis

Q. Why do some thiazole-acetamides show variable antimicrobial activity despite identical core structures?

Contradictions arise from:

  • Steric effects : Bulky substituents (e.g., tetradecyl chains) hinder membrane penetration .
  • Protonation states : The dimethylaminoethyl group’s pKa (~8.5) affects solubility in physiological pH . Resolution: Perform dose-response assays in buffered media (pH 6.5–7.5) and compare MIC values against Gram-positive/-negative strains .

Methodological Tables

Analytical Technique Application Example Data Reference
TLC (hexane:ethyl acetate)Reaction monitoringRf = 0.45 for 2-azido intermediates
¹H NMR (DMSO-d6)Structural confirmationδ 7.85 (s, 1H, thiazole-H)
X-ray crystallographyHydrogen-bonding analysisN–H⋯N distance = 2.89 Å
FAB-MSMolecular ion validation[M+1]+ = 416.15

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